1-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylazepane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylazepane typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Azepane Ring Formation: The azepane ring is formed through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylazepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: It is used in the development of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylazepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring play crucial roles in binding to target proteins or receptors, leading to the modulation of biological processes . The sulfonyl group may enhance the compound’s solubility and stability, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylazepane is unique due to the presence of both the sulfonyl azepane moiety and the fluorophenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
728031-43-4 |
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Molecular Formula |
C16H24FN3O2S |
Molecular Weight |
341.4g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylazepane |
InChI |
InChI=1S/C16H24FN3O2S/c17-15-5-7-16(8-6-15)18-11-13-20(14-12-18)23(21,22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2 |
InChI Key |
JTMNPAIQUAAVIL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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